Echinocystic acid 3-O-sodium sulfate
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Overview
Description
Echinocystic acid 3-O-sodium sulfate (EA3S) is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant commonly known as licorice. EA3S has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. In
Mechanism Of Action
The mechanism of action of Echinocystic acid 3-O-sodium sulfate is not fully understood. However, it has been suggested that Echinocystic acid 3-O-sodium sulfate exerts its biological activities by modulating various signaling pathways. For example, Echinocystic acid 3-O-sodium sulfate has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Echinocystic acid 3-O-sodium sulfate also inhibits the JAK/STAT pathway, which plays a crucial role in the inflammatory response.
Biochemical And Physiological Effects
Echinocystic acid 3-O-sodium sulfate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Echinocystic acid 3-O-sodium sulfate also exhibits anti-fibrotic activity by inhibiting the expression of fibrotic markers, such as collagen and α-smooth muscle actin (α-SMA). Moreover, Echinocystic acid 3-O-sodium sulfate has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
Echinocystic acid 3-O-sodium sulfate has several advantages for lab experiments. It is a natural product with low toxicity, making it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize, and its chemical structure can be modified to improve its biological activity. However, Echinocystic acid 3-O-sodium sulfate has some limitations. It is a highly polar compound, making it difficult to penetrate cell membranes. Moreover, its stability in biological fluids and tissues is limited, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Echinocystic acid 3-O-sodium sulfate. First, the mechanism of action of Echinocystic acid 3-O-sodium sulfate needs to be further elucidated to better understand its biological activities. Second, the potential of Echinocystic acid 3-O-sodium sulfate as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections, needs to be explored in more detail. Third, the development of novel synthetic methods and analogs of Echinocystic acid 3-O-sodium sulfate may improve its pharmacological properties and efficacy. Finally, the safety and toxicity of Echinocystic acid 3-O-sodium sulfate need to be evaluated in preclinical and clinical studies to assess its potential as a drug candidate.
Synthesis Methods
Echinocystic acid 3-O-sodium sulfate can be synthesized by the reaction of echinocystic acid with sodium sulfate in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of Echinocystic acid 3-O-sodium sulfate can be improved by optimizing the reaction conditions.
Scientific Research Applications
Echinocystic acid 3-O-sodium sulfate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a transcription factor involved in the inflammatory response. Echinocystic acid 3-O-sodium sulfate also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Echinocystic acid 3-O-sodium sulfate has been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
properties
CAS RN |
152013-72-4 |
---|---|
Product Name |
Echinocystic acid 3-O-sodium sulfate |
Molecular Formula |
C30H48NaO7S+ |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |
InChI Key |
JIJSEQNPAJALDU-KEDXJNOMSA-N |
Isomeric SMILES |
C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
synonyms |
echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |
Origin of Product |
United States |
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